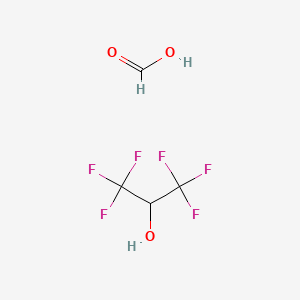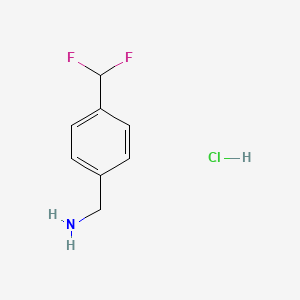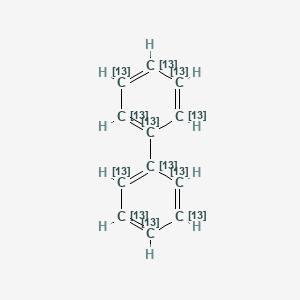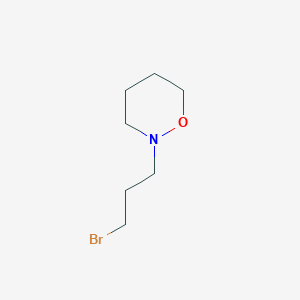
2-Propanol, 1,1,1,3,3,3-hexafluoro-, formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,1,1,3,3,3-hexafluoro-, formate: is a fluorinated organic compound with the molecular formula C3H2F6Ohexafluoroisopropanol . This compound is characterized by its high polarity and unique chemical properties, making it a valuable solvent and reagent in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1,1,1,3,3,3-hexafluoro-, formate typically involves the hydrogenation of hexafluoroacetone. The reaction proceeds as follows: [ \text{(CF}_3\text{)}_2\text{CO} + \text{H}_2 \rightarrow \text{(CF}_3\text{)}_2\text{CHOH} ] This reaction is carried out under controlled conditions to ensure the complete conversion of hexafluoroacetone to hexafluoroisopropanol .
Industrial Production Methods: In industrial settings, the production of hexafluoroisopropanol involves large-scale hydrogenation processes. The reaction is typically conducted in the presence of a catalyst, such as palladium or platinum, to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Hexafluoroisopropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexafluoroacetone.
Reduction: It can be reduced to form hexafluoroisopropyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium or platinum) is commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used under basic conditions
Major Products:
Oxidation: Hexafluoroacetone.
Reduction: Hexafluoroisopropyl alcohol.
Substitution: Various substituted hexafluoroisopropanol derivatives
Wissenschaftliche Forschungsanwendungen
Hexafluoroisopropanol has a wide range of applications in scientific research, including:
Chemistry:
- Used as a solvent in peptide synthesis and other organic reactions due to its high polarity and ability to dissolve a wide range of compounds .
- Facilitates Friedel-Crafts reactions and other electrophilic aromatic substitution reactions .
Biology:
Medicine:
- Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry:
Wirkmechanismus
The mechanism by which hexafluoroisopropanol exerts its effects is primarily through its role as a solvent and reagent. Its high polarity and hydrogen-bonding ability enhance the solubility of various compounds and facilitate chemical reactions. In catalytic processes, hexafluoroisopropanol can stabilize transition states and intermediates, thereby increasing reaction rates and selectivity .
Vergleich Mit ähnlichen Verbindungen
Isopropanol (2-Propanol): A non-fluorinated analogue with lower polarity and different solvent properties.
Trifluoroethanol: Another fluorinated alcohol with similar properties but different molecular structure.
Uniqueness: Hexafluoroisopropanol is unique due to its high fluorine content, which imparts exceptional chemical stability, high polarity, and unique solvent properties. These characteristics make it particularly valuable in applications where traditional solvents may not be effective .
Eigenschaften
CAS-Nummer |
856766-70-6 |
|---|---|
Molekularformel |
C4H2F6O2 |
Molekulargewicht |
196.05 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoropropan-2-yl formate |
InChI |
InChI=1S/C4H2F6O2/c5-3(6,7)2(12-1-11)4(8,9)10/h1-2H |
InChI-Schlüssel |
RWCCLESWSUCGID-UHFFFAOYSA-N |
SMILES |
C(=O)O.C(C(F)(F)F)(C(F)(F)F)O |
Kanonische SMILES |
C(=O)OC(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B1443623.png)
![Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443625.png)
![2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443626.png)
![Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1443627.png)
![1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1443628.png)
![3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1443629.png)


![7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B1443635.png)
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone](/img/structure/B1443636.png)
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1443638.png)
![tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1443641.png)
![5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1443643.png)

